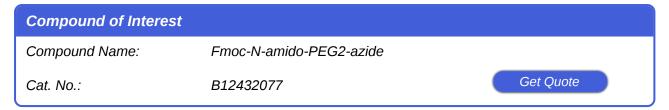


NMR analysis of Fmoc-N-amido-PEG2-azide and its derivatives

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A Comprehensive Guide to the NMR Analysis of **Fmoc-N-amido-PEG2-azide** and Its Carboxylic Acid Derivative

For researchers, scientists, and professionals in drug development, precise structural characterization of linker molecules is paramount for the successful synthesis of complex bioconjugates. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **Fmoc-N-amido-PEG2-azide** and its common derivative, Fmoc-N-amido-PEG2-acid. Understanding the nuanced differences in their NMR spectra is crucial for verifying structure and purity.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for **Fmoc-N-amido-PEG2-azide** and Fmoc-N-amido-PEG2-acid. This quantitative data is essential for distinguishing between the two compounds and for confirming successful synthetic transformations.

Table 1: Comparative ¹H NMR Data



Assignment	Fmoc-N-amido-PEG2-azide	Fmoc-N-amido-PEG2-acid
Fmoc Group (Aromatic)	7.77 (d, 2H), 7.60 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H)	~7.76 (d, 2H), ~7.59 (d, 2H), ~7.40 (t, 2H), ~7.31 (t, 2H)
Fmoc Group (-CH-CH ₂ -)	4.40 (d, 2H), 4.22 (t, 1H)	~4.38 (d, 2H), ~4.21 (t, 1H)
PEG Linker (-O-CH ₂ -CH ₂ -O-)	3.66 (s, 4H)	~3.65 (m, 4H)
PEG Linker (-NH-CH2-CH2-O-)	3.55 (t, 2H)	~3.54 (t, 2H)
PEG Linker (-NH-CH2-)	3.39 (q, 2H)	~3.38 (q, 2H)
Terminal Group (-CH₂-N₃)	3.38 (t, 2H)	
Terminal Group (-CH2-COOH)	~2.55 (t, 2H)	_
Amide (-NH-)	5.45 (t, 1H)	~5.5 (br s, 1H)

Table 2: Comparative ¹³C NMR Data

Assignment	Fmoc-N-amido-PEG2-azide	Fmoc-N-amido-PEG2-acid
Fmoc Group (C=O)	156.4	~156.5
Fmoc Group (Aromatic)	143.9, 141.3, 127.7, 127.0, 125.1, 120.0	~143.9, ~141.3, ~127.7, ~127.0, ~125.1, ~120.0
Fmoc Group (-CH-CH ₂ -)	66.6, 47.3	~66.5, ~47.3
PEG Linker (-O-CH ₂ -CH ₂ -O-)	70.2, 70.0	~70.1, ~69.8
PEG Linker (-NH-CH ₂ -CH ₂ -O-)	69.8	~69.5
PEG Linker (-NH-CH ₂ -)	40.4	~40.2
Terminal Group (-CH ₂ -N ₃)	50.6	
Terminal Group (-CH2-COOH)	~34.8	_
Terminal Group (-COOH)	~172.0	

Experimental Protocols



A standardized protocol is critical for obtaining high-quality, reproducible NMR data for these PEGylated compounds.

1. Sample Preparation

- Handling: PEG compounds can be hygroscopic. Handle samples in a dry environment, such as a glove box, to minimize moisture exposure.
- Solvent: Use high-purity deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is dry, for instance, by storing it over molecular sieves.
- Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
- Filtration: To remove any particulate matter, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- Temperature: Maintain a stable temperature, typically 298 K (25 °C).

¹H NMR:

- Acquire a standard single-pulse proton spectrum.
- Typical spectral width: -2 to 12 ppm.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

13C NMR:

- Acquire a proton-decoupled ¹³C spectrum.
- Typical spectral width: 0 to 200 ppm.

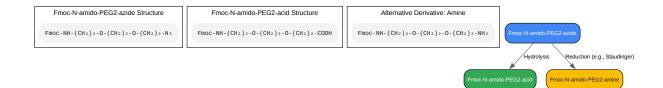


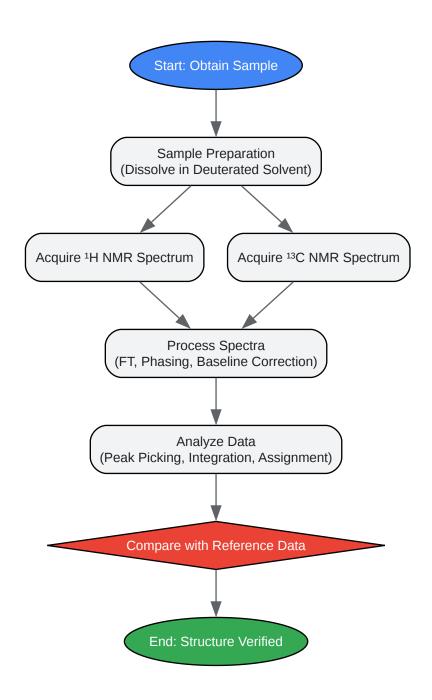
- A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (e.g., 1024 or more scans).
- Processing:
 - Apply a standard exponential window function before Fourier transformation.
 - Phase and baseline correct the spectra carefully.
 - Calibrate the chemical shift scale to the residual solvent peak (CDCI₃: $\delta H = 7.26$ ppm, $\delta C = 77.16$ ppm; DMSO-d₆: $\delta H = 2.50$ ppm, $\delta C = 39.52$ ppm).

Visualizing the Molecular Structures and Synthetic Relationship

To better understand the relationship between **Fmoc-N-amido-PEG2-azide** and its derivatives, the following diagrams illustrate their structures and the synthetic pathway.









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